3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1H-indole
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Overview
Description
The compound 3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1H-indole is a synthetic organic molecule that features a triazole ring, a pyrrolidine ring, and an indole moiety. These structural components are often found in bioactive molecules, making this compound of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that similar compounds with a 1,2,3-triazole moiety have shown anticancer activity due to the n1 and n2 nitrogen atoms of the triazole moiety actively contributing to binding to the active site of enzymes .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes such as apoptosis induction and inhibition of tubulin polymerization .
Biochemical Pathways
Similar compounds have been found to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .
Result of Action
Similar compounds have been found to display cytotoxic activity against various cancer cell lines .
Action Environment
The stability of similar compounds has been found to be thermally stable with decomposition onset temperatures ranging from 147–228 °c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1H-indole typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyrrolidine Ring: This step may involve nucleophilic substitution or other coupling reactions.
Incorporation of the Indole Moiety: This could be done through a Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl group in the methanone linkage.
Substitution: Various substitution reactions could occur at the triazole or indole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an indole-2-carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential bioactivity. The presence of the indole moiety suggests it might interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanol: A similar compound with an alcohol group instead of a methanone.
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-3-yl)ethanone: A compound with an ethanone group instead of a methanone.
Uniqueness
The uniqueness of 3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1H-indole lies in its specific combination of functional groups and rings, which might confer unique chemical and biological properties.
Properties
IUPAC Name |
1H-indol-3-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c21-15(13-9-16-14-4-2-1-3-12(13)14)19-7-5-11(10-19)20-8-6-17-18-20/h1-4,6,8-9,11,16H,5,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVUIBSFUIBVGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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